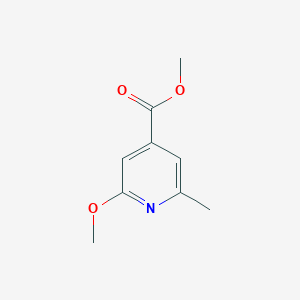
2-Bromo-3-((2-ethylhexyl)oxy)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-((2-ethylhexyl)oxy)thiophene is an organic compound with the molecular formula C12H19BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-((2-ethylhexyl)oxy)thiophene typically involves the bromination of 3-((2-ethylhexyl)oxy)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides or thiolates, typically in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are commonly used, with bases like potassium carbonate in solvents such as toluene or tetrahydrofuran (THF).
Major Products: The major products of these reactions depend on the specific reagents used. For example, coupling reactions can yield various substituted thiophenes, which are valuable in the synthesis of conjugated polymers .
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-((2-ethylhexyl)oxy)thiophene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the development of novel materials with specific electronic properties, such as conductive polymers.
Medicinal Chemistry: While not extensively studied in this field, derivatives of thiophene have shown potential in drug development due to their biological activity.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-((2-ethylhexyl)oxy)thiophene in its applications primarily involves its role as a monomer in the formation of π-conjugated systems. These systems facilitate electron delocalization, which is crucial for the conductivity and electronic properties of the resulting polymers. The molecular targets and pathways involved are related to the electronic interactions within the polymer matrix .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-hexylthiophene: Another thiophene derivative used in similar applications, particularly in the synthesis of poly(3-hexylthiophene) (P3HT), a well-known conductive polymer.
3,4-Bis((2-ethylhexyl)oxy)thiophene: A related compound with two ethylhexyl groups, used in the synthesis of materials with unique electronic properties.
Uniqueness: 2-Bromo-3-((2-ethylhexyl)oxy)thiophene is unique due to the presence of both a bromine atom and an ethylhexyl group. This combination allows for versatile chemical modifications and the formation of polymers with tailored properties for specific applications .
Eigenschaften
IUPAC Name |
2-bromo-3-(2-ethylhexoxy)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrOS/c1-3-5-6-10(4-2)9-14-11-7-8-15-12(11)13/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYCGAJYFKECGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C(SC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)
![6-Iodo-2,5-dimethylbenzo[d]thiazole](/img/structure/B13672645.png)










![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)

